molecular formula C13H25ClO2 B14382399 Nonyl 4-chlorobutanoate CAS No. 88395-92-0

Nonyl 4-chlorobutanoate

Cat. No.: B14382399
CAS No.: 88395-92-0
M. Wt: 248.79 g/mol
InChI Key: JOHFUSYZUPEZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutyric acid with nonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Nonyl 4-chlorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonyl 4-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemical products

Mechanism of Action

The mechanism of action of Nonyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 4-chlorobutanoate is unique due to its specific ester structure and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

Properties

CAS No.

88395-92-0

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

IUPAC Name

nonyl 4-chlorobutanoate

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-12-16-13(15)10-9-11-14/h2-12H2,1H3

InChI Key

JOHFUSYZUPEZNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.